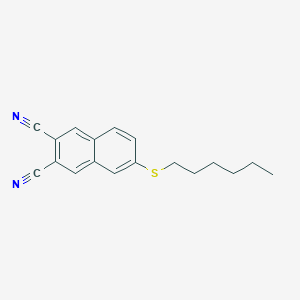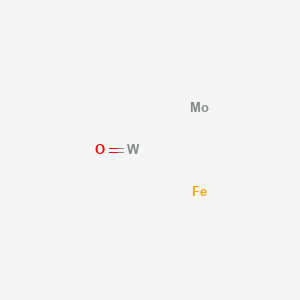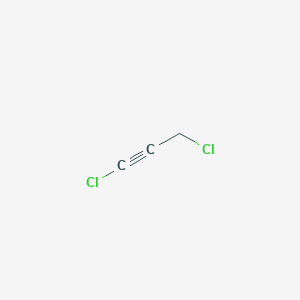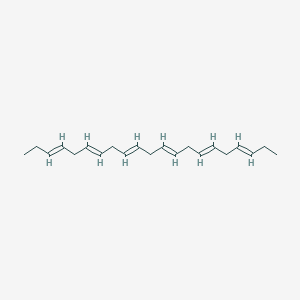
3,6,9,12,15,18-Heneicosahexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Heneicosahexaene is a polyunsaturated hydrocarbon with the molecular formula C21H32. It is characterized by its six double bonds located at positions 3, 6, 9, 12, 15, and 18. This compound is found in marine planktonic plants and animals and is believed to be derived from docosahexaenoic acid .
Vorbereitungsmethoden
3,6,9,12,15,18-Heneicosahexaene can be isolated from marine planktonic algae and animals. Its structure is established using ultraviolet, infrared, and mass spectrometry in combination with chemical techniques . The compound is likely derived from the corresponding docosahexaenoic acid through decarboxylation
Analyse Chemischer Reaktionen
3,6,9,12,15,18-Heneicosahexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation can occur at the double bonds, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Heneicosahexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated hydrocarbons.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Heneicosahexaene involves its interaction with biological membranes and lipids. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Its molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
3,6,9,12,15,18-Heneicosahexaene is similar to other polyunsaturated hydrocarbons, such as:
3,6,9,12,15,19,22,25,28-Hentriacontanonaene: A very long chain polyunsaturated hydrocarbon found in marine bacteria.
Docosahexaenoic acid (DHA): A precursor to this compound, commonly found in marine organisms.
The uniqueness of this compound lies in its specific structure and stability within marine organisms, making it a valuable compound for studying marine biology and chemistry .
Eigenschaften
CAS-Nummer |
127702-72-1 |
|---|---|
Molekularformel |
C21H32 |
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
(3E,6E,9E,12E,15E,18E)-henicosa-3,6,9,12,15,18-hexaene |
InChI |
InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI-Schlüssel |
AMGFAFLDDFGVIQ-NWUVBWGCSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


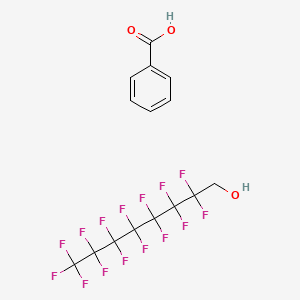
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
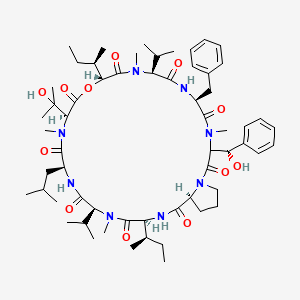
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
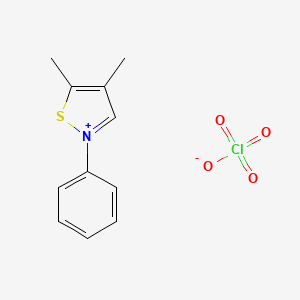
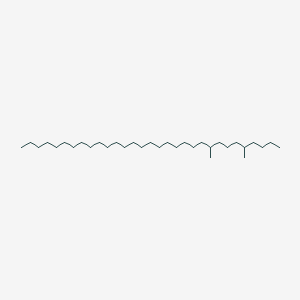
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
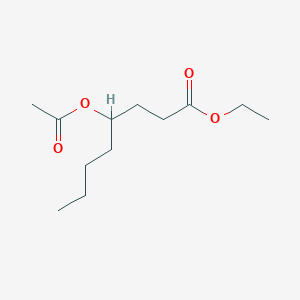
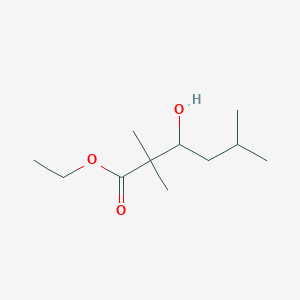
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
